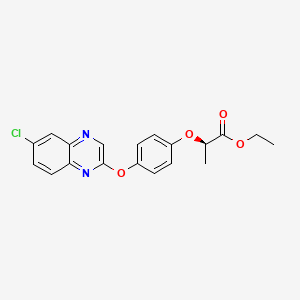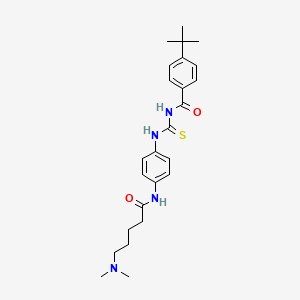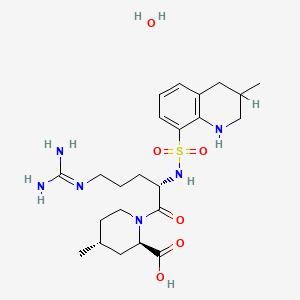
アルガトロバン一水和物
概要
説明
Argatroban Monohydrate is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban Monohydrate is known for its ability to normalize platelet count and prevent thrombus formation .
作用機序
アルガトロバン一水和物は、フィブリン形成、凝固因子V、VIII、XIII、タンパク質Cの活性化、血小板凝集など、トロンビン触媒またはトロンビン誘発反応を阻害することにより、抗凝固作用を発揮します。トロンビン阻害定数(K_i)は0.04 µMであり、トロンビンに対して非常に選択的です。 アルガトロバン一水和物は、トロンビン活性部位に結合し、フィブリノゲンからフィブリンへの変換を防ぐことにより、血栓形成を阻害します .
類似の化合物:
ビバリルジン: ヘパリン誘発性血小板減少症の患者で経皮的冠動脈インターベンションを受ける際に使用される別の直接トロンビン阻害剤.
ダビガトランエテキシレート: 低分子ヘパリンやビタミンK拮抗剤の代替薬として使用される直接経口トロンビン阻害剤.
ヒルジンとその類似体: トロンビンの活性部位とエクソサイト1の両方に結合する二価の直接トロンビン阻害剤.
独自性: アルガトロバン一水和物は、トロンビンに対する高い選択性と、遊離トロンビンと血栓関連トロンビンの両方を阻害する能力によって特徴付けられます。 二価の阻害剤とは異なり、アルガトロバン一水和物はトロンビンの活性部位のみに結合するため、一価の阻害剤となります .
科学的研究の応用
Argatroban Monohydrate has a wide range of scientific research applications:
Biology: Acts as a thrombin-selective inhibitor in thrombin assays of platelet-poor plasma samples.
Medicine: Effective in preventing thrombus formation and is recommended for acute ischemic stroke treatment.
Industry: Used in the development of pharmaceuticals and as a reference compound in various analytical methods.
生化学分析
Biochemical Properties
Argatroban monohydrate exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .
Cellular Effects
Argatroban monohydrate has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi . It influences cell function by inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots .
Molecular Mechanism
Argatroban monohydrate is a direct thrombin inhibitor that reversibly binds to the thrombin active site . It does not require the co-factor antithrombin III for antithrombotic activity . By inhibiting thrombin, Argatroban monohydrate prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade .
Temporal Effects in Laboratory Settings
The half-life of Argatroban monohydrate is about 50 minutes . This may be prolonged in hepatic dysfunction . The maximum recommended dose is 10mcg/kg/min and the maximum duration of treatment is 14 days, although there is limited data to support use for longer periods .
Metabolic Pathways
The main route of Argatroban monohydrate metabolism is hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver . The formation of each of the 4 known metabolites is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .
Transport and Distribution
Argatroban monohydrate distributes mainly in the extracellular fluid, with an apparent steady-state volume of distribution of 174 mL/kg . It is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Argatroban Monohydrate involves several steps. The crude Argatroban is obtained from (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. The crude Argatroban is then treated with an organic solvent and purified by crystallization using solvents such as isopropanol and normal-propanol. The purified Argatroban is re-crystallized from a methanol and water mixture solution .
Industrial Production Methods: The industrial production of Argatroban Monohydrate follows a similar process, ensuring high yield and purity. The process involves concentrating the reaction mass containing crude Argatroban, dissolving it with an organic solvent, and separating the purified Argatroban by crystallization. The final product is obtained by re-crystallizing the purified Argatroban from a methanol and water mixture .
化学反応の分析
反応の種類: アルガトロバン一水和物は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: 1つの原子または原子団が別の原子または原子団と置換されます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メタノールやエタノールなどのさまざまな溶媒が含まれます。 反応は通常、目的の結果を確保するために、制御された温度と圧力の下で行われます .
主な生成物: これらの反応から生成される主な生成物には、さまざまなアルガトロバン誘導体が含まれ、これらの誘導体は異なる薬理学的特性と用途を持つ場合があります .
4. 科学研究の用途
アルガトロバン一水和物は、幅広い科学研究の用途を持っています。
類似化合物との比較
Dabigatran Etexilate: A direct oral thrombin inhibitor used as an alternative to low molecular heparins and vitamin K antagonists.
Hirudin and Analogs: Bivalent direct thrombin inhibitors that bind to both the active site and exosite 1 of thrombin.
Uniqueness: Argatroban Monohydrate is unique due to its high selectivity for thrombin and its ability to inhibit both free and clot-associated thrombin. Unlike bivalent inhibitors, Argatroban Monohydrate binds only to the active site of thrombin, making it a univalent inhibitor .
特性
CAS番号 |
141396-28-3 |
|---|---|
分子式 |
C23H38N6O6S |
分子量 |
526.7 g/mol |
IUPAC名 |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |
InChIキー |
AIEZTKLTLCMZIA-VJCHTHLQSA-N |
SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
異性体SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |
正規SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
外観 |
Solid powder |
Color/Form |
Crystals from ethanol |
melting_point |
188-191 °C |
Key on ui other cas no. |
74863-84-6 |
ピクトグラム |
Flammable |
賞味期限 |
Stable under recommended storage conditions. /Argatroban monohydrate/ |
溶解性 |
In water, 51.35 mg/L at 25 °C (est) |
同義語 |
4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid Acova argatroban MCI 9038 MCI-9038 MD 805 MD-805 MD805 MMTQAP MPQA Novastan |
蒸気圧 |
1.37X10-17 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Argatroban is a synthetic direct thrombin inhibitor. It reversibly binds to the active site of thrombin, preventing thrombin-catalyzed or induced reactions. [, ] This includes the inhibition of fibrin formation, activation of coagulation factors V, VIII, and XIII, and platelet aggregation. [, ]
A: By inhibiting thrombin, Argatroban effectively disrupts multiple points in the coagulation cascade, preventing clot formation and reducing the risk of thrombotic complications. [, ] This makes it a valuable therapeutic option for conditions such as heparin-induced thrombocytopenia (HIT), where heparin is contraindicated. [, , ]
A: The molecular formula of Argatroban is C23H35N7O5S, and its molecular weight is 521.64 g/mol. []
A: While the provided research articles do not delve into detailed spectroscopic characterization, they highlight the existence of different polymorphic forms of Argatroban, including a monohydrate form and an anhydrous form, each with distinct physicochemical characteristics. []
A: Argatroban itself does not possess catalytic properties. It functions as a competitive inhibitor by binding to thrombin and blocking its catalytic activity. [, ]
ANone: The provided research articles primarily focus on clinical and experimental studies related to Argatroban. They do not provide specific details regarding the use of computational chemistry or modeling techniques in its development or characterization.
ANone: The provided literature does not contain detailed information about specific structure-activity relationships for Argatroban.
A: While the provided research does not delve into specific formulation challenges, it emphasizes that appropriate formulation strategies are crucial for ensuring Argatroban's stability and efficacy. []
A: Argatroban is primarily metabolized in the liver through hydroxylation and aromatization. [] While a small portion is excreted unchanged in the urine, the majority is eliminated via feces after hepatic metabolism. [, ]
A: Argatroban dosing does not require adjustment in patients with renal impairment, including those undergoing dialysis. [, , ] This is in contrast to other direct thrombin inhibitors like Lepirudin, making Argatroban a preferable choice in this patient population. [, ]
A: Argatroban is administered intravenously and its anticoagulant effect is commonly monitored using the activated partial thromboplastin time (aPTT). [, , ]
A: Yes, Argatroban can prolong the INR, which is important to consider when transitioning patients from Argatroban to warfarin therapy. [, , ] Careful INR monitoring and dose adjustments are crucial during this transition period. [, , , ]
A: While the provided research focuses heavily on clinical studies, animal models, particularly rat models of venous, arterial, and "mixed" thrombosis, have been used to demonstrate Argatroban's antithrombotic efficacy. [] In vitro studies, including thrombin generation assays (TGA), have also been employed to assess the drug's effect on thrombin generation. []
A: The provided research primarily focuses on Argatroban's use in the context of HIT, where it serves as an alternative to heparin. While cross-reactivity between Argatroban and HIT antibodies is not discussed, the research highlights potential cross-reactivity concerns with other heparin alternatives like danaparoid. [, ]
A: As an anticoagulant, bleeding is a potential complication of Argatroban therapy. [, ] Close monitoring of coagulation parameters and careful dose adjustment are crucial for minimizing bleeding risk. [, , ]
A: One study explored the direct local delivery of Argatroban during carotid endarterectomy to prevent local thrombus formation, highlighting the potential for targeted approaches. []
A: High-performance liquid chromatography (HPLC) is a common method for measuring Argatroban concentrations in various biological fluids. [] This method allows for the simultaneous quantification of Argatroban and its major metabolite, providing insights into its pharmacokinetic profile. []
ANone: The provided research papers do not discuss the environmental impact or degradation pathways of Argatroban.
ANone: The provided literature does not contain specific details on Argatroban's dissolution or solubility characteristics.
A: While the research does not provide an exhaustive list of validation parameters, it highlights the importance of method validation for analytical techniques used in Argatroban research. [, ]
A: Although rare, the development of anti-Argatroban antibodies has been reported in some cases. [] These antibodies can interfere with the drug's anticoagulant activity and necessitate alternative treatment strategies. []
ANone: The provided research does not provide information regarding Argatroban's interactions with drug transporters.
ANone: The provided research papers do not explicitly discuss Argatroban's biocompatibility or biodegradability.
ANone: The provided research articles do not contain specific guidelines for Argatroban disposal.
A: While the provided research does not provide a detailed historical overview, it highlights Argatroban's emergence as an important alternative anticoagulant for patients with HIT, particularly those with renal impairment or those requiring procedures where heparin is contraindicated. [, , ]
A: Emerging research suggests potential applications of Argatroban in the management of systemic malignancies. [] Preclinical studies indicate that Argatroban may exert antineoplastic effects in gliomas, breast cancers, and melanomas. [] Further investigation is warranted to explore these potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


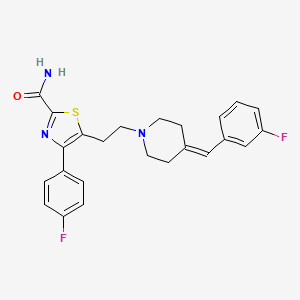
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)

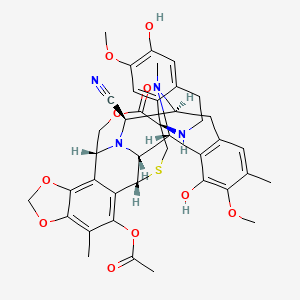
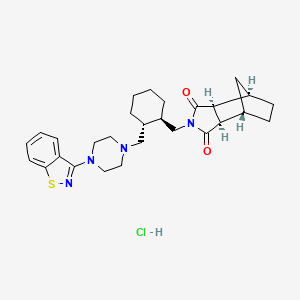
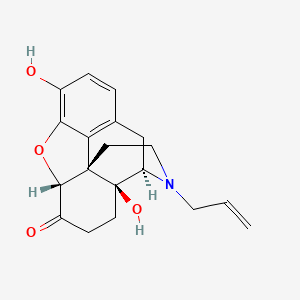
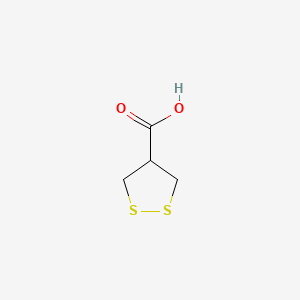
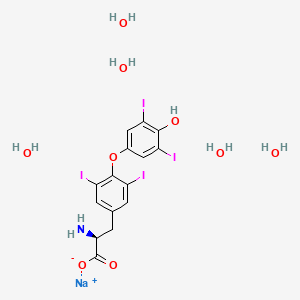
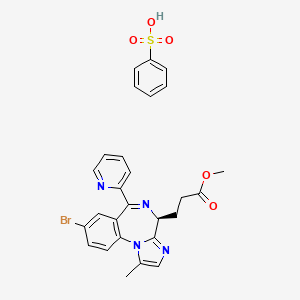
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)
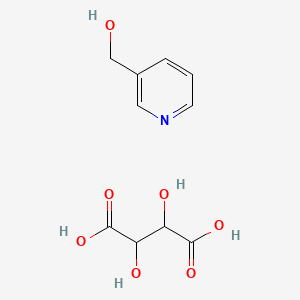
![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)
